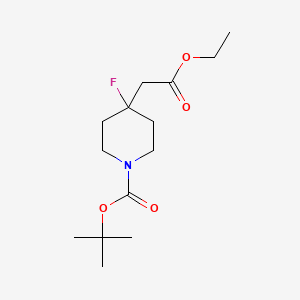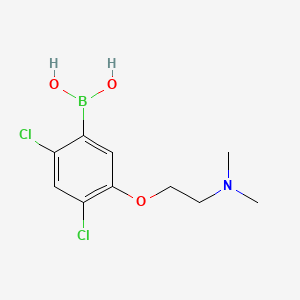
2,4-二氯-5-(2-(二甲胺)乙氧基)苯硼酸
描述
2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-48-1 . Its molecular weight is 277.94 . The IUPAC name for this compound is 2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BCl2NO3/c1-14(2)3-4-17-10-5-7(11(15)16)8(12)6-9(10)13/h5-6,15-16H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 277.94 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
1. 除草剂效果和环境影响
2,4-二氯苯氧乙酸(2,4-D)是一种广泛用于农业除草的相关化合物。研究表明,无论以胺盐还是酯形式施用,其在土壤中的消失速度是相等的。这意味着2,4-D的不同配方,包括那些含有二甲胺基团的配方,可能具有类似的环境影响(Wilson, Geronimo, & Armbruster, 1997)。
2. 超分子化学
苯硼酸,包括带有二甲胺基团的变体,在设计和合成超分子组装中起关键作用。这些化合物可以与杂原子的氢键形成,导致独特的分子结构(Pedireddi & Seethalekshmi, 2004)。
3. 有机合成中的作用
类似2,4-二氯-5-(2-(二甲胺)乙氧基)苯硼酸的化合物在有机合成中起着重要作用。例如,可以从类似结构中衍生出的二甲氧基苄酯被用于氧化反应以产生羧酸(Kim & Misco, 1985)。
4. 催化应用
这类化合物也被研究作为化学反应中的催化剂,例如苏齐反应,在复杂有机化合物的合成中至关重要(Bedford et al., 2003)。
5. 酰胺化催化
在一项研究中,发现2,4-双(三氟甲基)苯硼酸,它与类似硼酸基团的化合物一样,对羧酸和胺之间的脱水酰胺化反应具有有效催化作用(Wang, Lu, & Ishihara, 2018)。
6. 分析化学
含有二甲胺基团的化合物已被用于分析化学,例如用于生物研究中荧光溶剂致色性染料的合成(Diwu et al., 1997)。
7. 生物医学研究
苯硼酸衍生物,包括带有二甲胺基团的化合物,被用于生物医学应用,例如用于癌症研究中碘化合物的合成(Kinsey & Kassis, 1993)。
作用机制
Target of Action
This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura coupling reactions . .
Mode of Action
As a boronic acid derivative, it may participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds
Biochemical Pathways
Boronic acid derivatives are known to be involved in various chemical reactions, including Suzuki-Miyaura coupling
Result of Action
As a boronic acid derivative, it could potentially participate in various chemical reactions, including Suzuki-Miyaura coupling
生化分析
Biochemical Properties
2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential in the development of enzyme inhibitors and the study of enzyme mechanisms . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, its impact on gene expression can result in changes in protein synthesis and cell behavior.
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound’s boronic acid group forms reversible covalent bonds with active site residues of enzymes, leading to changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as in a freezer . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in enzyme activity and gene expression persisting over time.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its efficacy in biochemical assays . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows for precise interactions with target biomolecules
属性
IUPAC Name |
[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BCl2NO3/c1-14(2)3-4-17-10-5-7(11(15)16)8(12)6-9(10)13/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMSRBAESHGWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681688 | |
| Record name | {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-48-1 | |
| Record name | Boronic acid, B-[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)
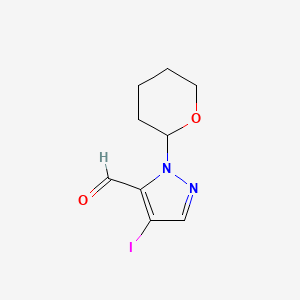
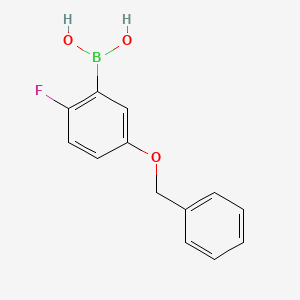
![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
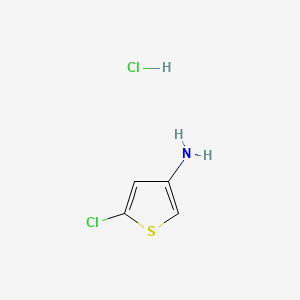
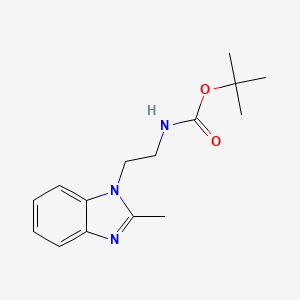


![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)
